molecular formula C11H10BrNO3 B14410905 3-(Bromomethyl)-4-(2-oxoazetidin-1-yl)benzoic acid CAS No. 81461-95-2

3-(Bromomethyl)-4-(2-oxoazetidin-1-yl)benzoic acid

Cat. No.: B14410905
CAS No.: 81461-95-2
M. Wt: 284.11 g/mol
InChI Key: MLTLOTBNHJDHIO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-(2-oxoazetidin-1-yl)benzoic acid is an organic compound that features a bromomethyl group, an azetidinone ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-(2-oxoazetidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the bromomethyl group and the azetidinone ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-(2-oxoazetidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Ring-Opening Reactions: The azetidinone ring can be opened under certain conditions, leading to different structural derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azide or nitrile derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-(Bromomethyl)-4-(2-oxoazetidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-(2-oxoazetidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the azetidinone ring can interact with enzymes and other proteins. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-oxoazetidin-1-yl)benzoate
  • 3-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile
  • Methyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate

Uniqueness

3-(Bromomethyl)-4-(2-oxoazetidin-1-yl)benzoic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This feature sets it apart from similar compounds and makes it a valuable tool in various research applications.

Properties

CAS No.

81461-95-2

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

3-(bromomethyl)-4-(2-oxoazetidin-1-yl)benzoic acid

InChI

InChI=1S/C11H10BrNO3/c12-6-8-5-7(11(15)16)1-2-9(8)13-4-3-10(13)14/h1-2,5H,3-4,6H2,(H,15,16)

InChI Key

MLTLOTBNHJDHIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C2=C(C=C(C=C2)C(=O)O)CBr

Origin of Product

United States

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